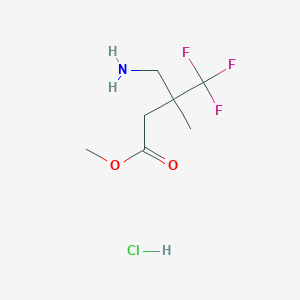
(1-(3-クロロベンジル)ピペリジン-4-イル)メタノール
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
Chemistry: (1-(3-Chlorobenzyl)piperidin-4-yl)methanol is used as a building block in the synthesis of various organic compounds . It is particularly useful in the preparation of heterocyclic compounds and pharmaceutical intermediates .
Biology: In biological research, this compound is used to study the effects of piperidine derivatives on cell signaling pathways and enzyme activities . It serves as a model compound for investigating the biological activities of piperidine-based molecules .
Medicine: . Its derivatives have shown promising results in preclinical studies .
Industry: In the industrial sector, (1-(3-Chlorobenzyl)piperidin-4-yl)methanol is used in the synthesis of specialty chemicals and agrochemicals . It is also employed in the production of polymers and resins .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (1-(3-Chlorobenzyl)piperidin-4-yl)methanol typically involves the reaction of 3-chlorobenzyl chloride with piperidin-4-ylmethanol under basic conditions . The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an organic solvent like dichloromethane or toluene . The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .
Industrial Production Methods: Industrial production of (1-(3-Chlorobenzyl)piperidin-4-yl)methanol follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer . The reaction conditions are optimized to maximize yield and minimize by-products .
化学反応の分析
Types of Reactions:
Reduction: The compound can be reduced to form various alcohol derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide .
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines , thiols , and alcohols can be used under basic or acidic conditions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted piperidine derivatives.
作用機序
The mechanism of action of (1-(3-Chlorobenzyl)piperidin-4-yl)methanol involves its interaction with molecular targets such as receptors and enzymes . The compound can modulate the activity of these targets, leading to various biological effects . For example, it may inhibit the activity of certain enzymes involved in cell proliferation , thereby exhibiting anticancer properties .
類似化合物との比較
Comparison: While (1-(3-Chlorobenzyl)piperidin-4-yl)methanol shares structural similarities with its analogs, the position of the chlorine atom on the benzyl ring can significantly influence its chemical reactivity and biological activity . For instance, the 3-chloro derivative may exhibit different binding affinities to molecular targets compared to the 4-chloro or 2-chloro derivatives. This uniqueness makes (1-(3-Chlorobenzyl)piperidin-4-yl)methanol a valuable compound for specific applications in research and industry.
特性
IUPAC Name |
[1-[(3-chlorophenyl)methyl]piperidin-4-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClNO/c14-13-3-1-2-12(8-13)9-15-6-4-11(10-16)5-7-15/h1-3,8,11,16H,4-7,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRHUJQBRDLNGEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CO)CC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{1'H-spiro[cycloheptane-1,2'-quinazoline]sulfanyl}acetamide](/img/structure/B2484778.png)
![2-{[3-(4-chlorophenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide](/img/structure/B2484779.png)
![N-(furan-2-ylmethyl)-2-[4-(2-methylphenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl]acetamide](/img/structure/B2484780.png)




![N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-4-(pyrrolidine-1-sulfonyl)benzamide](/img/structure/B2484790.png)

![ethyl 3-[(cyclohexylcarbamoyl)methyl]-5-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2484794.png)
![2-{[4-(4-bromo-3-methylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide](/img/structure/B2484795.png)


![N'-[2-(dimethylamino)-2-(4-fluorophenyl)ethyl]-N-(2-methyl-4-nitrophenyl)ethanediamide](/img/structure/B2484801.png)
